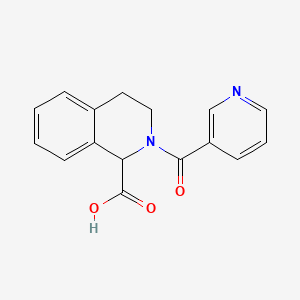
3-(Oxepan-4-ylamino)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxepan-4-ylamino)piperidin-2-one, also known as OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. OPA is a cyclic amine that contains both piperidine and oxepane rings, making it a unique structural scaffold for the development of novel molecules with diverse biological activities.
作用機序
The mechanism of action of 3-(Oxepan-4-ylamino)piperidin-2-one is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various cellular processes, including cell growth, survival, and differentiation. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 3-(Oxepan-4-ylamino)piperidin-2-one can modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of oxidative stress and inflammation in the brain. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of 3-(Oxepan-4-ylamino)piperidin-2-one is its unique structural scaffold, which allows for the development of novel molecules with diverse biological activities. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, 3-(Oxepan-4-ylamino)piperidin-2-one also has some limitations, including its relatively complex synthesis method and limited availability in large quantities.
将来の方向性
There are several future directions for research on 3-(Oxepan-4-ylamino)piperidin-2-one, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields, such as materials science. Additionally, further studies are needed to determine the safety and efficacy of 3-(Oxepan-4-ylamino)piperidin-2-one in preclinical and clinical settings, as well as to identify potential drug-drug interactions and side effects.
合成法
3-(Oxepan-4-ylamino)piperidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with 4-bromobutyric acid to form the corresponding amide, which is then cyclized using a Grignard reagent to yield the oxepane ring. The resulting compound is then treated with chloroformate to form the final product, 3-(Oxepan-4-ylamino)piperidin-2-one.
科学的研究の応用
3-(Oxepan-4-ylamino)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(oxepan-4-ylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11-10(4-1-6-12-11)13-9-3-2-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUQHFHKRSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxepan-4-ylamino)piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)